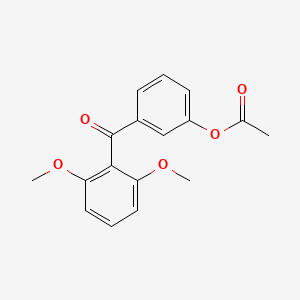

3-Acetoxy-2',6'-dimethoxybenzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Modern Organic Chemistry Research

The benzophenone scaffold, a diaryl ketone structure, represents a ubiquitous and highly versatile framework in medicinal chemistry and organic synthesis. biosynth.comcymitquimica.com These compounds are not only found in numerous naturally occurring molecules with diverse biological activities but also serve as crucial building blocks for synthetic pharmaceuticals and materials. biosynth.comcymitquimica.com

Natural benzophenones, often found in higher plants and fungi, exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. cymitquimica.com This inherent bioactivity has made the benzophenone core an attractive target for medicinal chemists. Furthermore, synthetic benzophenone derivatives are present in various marketed drugs and are also utilized as photoinitiators in polymerization processes and as ingredients in perfumes. biosynth.com Their utility extends to being precursors for resins, which are integral components of many coatings, inks, and adhesives. biosynth.com

The Role of Aromatic Substituents in Modulating Chemical Behavior

The chemical and physical properties of a benzophenone molecule are profoundly influenced by the nature and position of substituents on its aromatic rings. These substituent groups modulate the electronic and steric characteristics of the scaffold, thereby fine-tuning its reactivity, spectroscopic properties, and biological interactions.

The influence of substituents can be broadly understood through two primary mechanisms: inductive and resonance effects. The inductive effect involves the polarization of sigma (σ) bonds, while the resonance effect involves the delocalization of pi (π) electrons. For example, electron-donating groups like methoxy (B1213986) (-OCH₃) can increase the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups can decrease the ring's reactivity. The specific placement of these groups (ortho, meta, or para) further dictates the regioselectivity of chemical reactions. The interplay of these effects allows chemists to precisely tailor the properties of benzophenone derivatives for specific applications.

Positioning 3-Acetoxy-2',6'-dimethoxybenzophenone within Contemporary Chemical Investigations

This compound is a specific derivative within the vast benzophenone family. Basic chemical information identifies it with the following properties:

| Property | Value |

| CAS Number | 890100-40-0 |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

Despite its availability as a research chemical for laboratory use, a comprehensive search of scientific databases and literature reveals a significant lack of published studies focusing specifically on this compound. There is no readily available information on its synthesis, spectroscopic characterization (such as NMR, IR, or Mass Spectrometry data), or specific applications in contemporary chemical research.

Therefore, while the foundational importance of the benzophenone scaffold is well-established, this compound represents an area with limited exploration in the public domain. Its unique substitution pattern—featuring an acetoxy group on one ring and two methoxy groups on the other—suggests it could be a subject for future investigations, potentially as a synthetic intermediate or as a molecule with novel photophysical or biological properties. However, without dedicated research, its position within contemporary chemical science remains undefined.

Structure

3D Structure

Properties

IUPAC Name |

[3-(2,6-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-13-7-4-6-12(10-13)17(19)16-14(20-2)8-5-9-15(16)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTSFHCTDKBGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641674 | |

| Record name | 3-(2,6-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-40-0 | |

| Record name | 3-(2,6-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetoxy 2 ,6 Dimethoxybenzophenone

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. For 3-Acetoxy-2',6'-dimethoxybenzophenone, the molecular formula is C₁₇H₁₆O₅. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O).

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₇H₁₆O₅)

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (C) | 17 | 12.000000 | 204.000000 |

| Hydrogen (H) | 16 | 1.007825 | 16.125200 |

| Oxygen (O) | 5 | 15.994915 | 79.974575 |

| Total | 300.099775 |

An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺ or a protonated/adducted species like [M+H]⁺, [M+Na]⁺) very close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Fragmentation Pathways of Acetoxy- and Methoxybenzophenones

The fragmentation of this compound in a mass spectrometer is influenced by the presence of its three key functional groups: the acetoxy group, the two methoxy (B1213986) groups, and the central benzophenone (B1666685) carbonyl core. The fragmentation pathways can be predicted based on the known behavior of these groups in related compounds.

A primary fragmentation event would likely be the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion, a common fragmentation for acetoxy-substituted aromatic compounds. Another significant fragmentation would be the cleavage of the methyl radical (•CH₃, 15 Da) from one of the methoxy groups.

A plausible fragmentation pathway for a related compound, 2,6,4′-trihydroxy-4-methoxybenzophenone, has been reported, showing the loss of a C₆H₆O neutral fragment (94 Da) from the deprotonated molecular ion [M-H]⁻. researchgate.net While the ionization method is different, this suggests that cleavage of the benzophenone core is a possible fragmentation route. For this compound, we can anticipate cleavages at the carbonyl group, leading to the formation of substituted benzoyl cations.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Description | Proposed Structure | m/z (Nominal Mass) |

| Molecular Ion | [C₁₇H₁₆O₅]⁺ | 300 |

| Loss of ketene (-C₂H₂O) | [C₁₅H₁₄O₄]⁺ | 258 |

| Loss of acetyl radical (-•C₂H₃O) | [C₁₅H₁₃O₄]⁺ | 257 |

| Loss of methoxy radical (-•OCH₃) | [C₁₆H₁₃O₄]⁺ | 271 |

| 2',6'-dimethoxybenzoyl cation | [C₉H₉O₃]⁺ | 165 |

| 3-acetoxybenzoyl cation | [C₉H₇O₃]⁺ | 163 |

| 2',6'-dimethoxyphenyl cation | [C₈H₉O₂]⁺ | 137 |

| 3-acetoxyphenyl cation | [C₈H₇O₂]⁺ | 135 |

Electronic Absorption Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule and is highly sensitive to the nature of its chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Aromatic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings and the carbonyl group. Benzophenone itself exhibits two main absorption bands: a strong band around 250 nm attributed to a π → π* transition and a weaker, longer-wavelength band around 340 nm corresponding to the n → π* transition of the carbonyl group.

The π → π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene (B151609) rings. The n → π* transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital.

Influence of Substituents on Electronic Absorption Spectra

The presence of the acetoxy and methoxy substituents on the benzophenone core is expected to significantly influence its UV-Vis absorption spectrum. Both the methoxy (-OCH₃) and acetoxy (-OCOCH₃) groups are auxochromes, which can modify the absorption characteristics of the primary chromophore.

Methoxy Groups (-OCH₃): As electron-donating groups, the two methoxy groups at the 2' and 6' positions will cause a bathochromic (red) shift in the π → π* transition band. This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the π and π* orbitals.

Based on studies of other substituted benzophenones, it is anticipated that this compound will exhibit a primary absorption maximum (λmax) for the π → π* transition at a wavelength longer than that of unsubstituted benzophenone.

Table 3: Expected UV-Vis Absorption Characteristics of this compound

| Transition | Expected Wavelength Range (nm) | Influence of Substituents |

| π → π | 260 - 300 | Bathochromic shift due to methoxy and acetoxy groups |

| n → π | 340 - 380 | Potential shift and change in intensity |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound is currently available in the public domain, analysis of related substituted benzophenone structures can provide valuable insights into its likely solid-state conformation.

Studies on various substituted benzophenones have shown that the conformation is largely defined by the dihedral angles between the central carbonyl group and the two phenyl rings. researchgate.net These angles are influenced by a balance between the steric hindrance of the substituents and the electronic effects that favor planarity for optimal conjugation.

In this compound, the two methoxy groups at the ortho positions (2' and 6') of one phenyl ring would be expected to cause significant steric hindrance. This would likely force this ring to be twisted out of the plane of the carbonyl group to a considerable degree. The 3-acetoxy group on the other ring is in a meta position and would exert less steric influence on the ring's orientation.

Therefore, it is predicted that the crystal structure of this compound would exhibit a non-planar conformation, with a significant twist angle for the 2',6'-dimethoxyphenyl ring relative to the carbonyl plane. The precise bond lengths, bond angles, and intermolecular interactions could only be definitively determined through experimental X-ray diffraction analysis.

Chemical Reactivity and Reaction Mechanisms Involving 3 Acetoxy 2 ,6 Dimethoxybenzophenone

Photochemical Transformations of Benzophenones

Benzophenone (B1666685) and its derivatives are renowned for their rich photochemistry, which is almost exclusively derived from the reactivity of their triplet excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). Due to the small energy gap between the singlet and triplet manifolds and favorable spin-orbit coupling, benzophenones undergo highly efficient intersystem crossing (ISC) to populate the lowest triplet state (T₁), often with a quantum yield approaching 100%. edinst.com This triplet state is the primary photoactive species responsible for the subsequent chemical reactions.

The lowest triplet excited state (T₁) of benzophenone typically has n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This n,π* triplet state behaves like a diradical, with an electrophilic oxygen atom and a radical center on the carbonyl carbon, making it highly reactive. bgsu.edu

The nature and energy of the triplet state are influenced by substituents on the phenyl rings. Electron-donating groups, such as the methoxy (B1213986) groups present in 3-Acetoxy-2',6'-dimethoxybenzophenone, generally increase the energy of the n,π* triplet state. nih.govacs.org In some cases, strong electron-donating substituents can lower the energy of the π,π* triplet state (arising from a π to π* transition within the aromatic system) to below that of the n,π* state, changing the nature of the lowest triplet state and reducing its reactivity in reactions like hydrogen abstraction. The presence of the electron-donating methoxy groups in this compound is expected to stabilize the molecule and lower the energy gap between the singlet and triplet states. scialert.net

The lifetime of the triplet state is a crucial factor in its reactivity and is also dependent on substituents. Studies on various substituted benzophenones have shown that the lifetimes of higher triplet excited states (Tn) can range from 110 to 450 picoseconds, a variation attributed to the energy gap between the Tn and T₁ states. nih.govrsc.org

| Substituted Benzophenone (BP) | Lifetime (τTn) in ps |

|---|---|

| Benzophenone (BP) | 270 |

| 4-Methyl-BP | 310 |

| 4,4'-Dimethyl-BP | 340 |

| 4-Methoxy-BP | 450 |

| 4-Phenyl-BP | 110 |

| 4-Chloro-BP | 210 |

| 4,4'-Dichloro-BP | 180 |

| 4-Bromo-BP | 190 |

Once formed, the reactive triplet state can engage in various chemical processes, most of which involve the formation of radical intermediates. edinst.com

A quintessential reaction of the benzophenone n,π* triplet state is hydrogen abstraction from a suitable hydrogen-donor substrate (R-H). The electrophilic oxygen atom of the excited carbonyl group abstracts a hydrogen atom, resulting in the formation of two radical species: a diphenylketyl radical (also known as a benzhydrol radical) and a substrate-derived radical (R•). researchgate.netbris.ac.uk

Reaction Mechanism: BP + hν → ¹BP* → ³BP* ³BP* + R-H → [BP-H]• + R•

This process is highly efficient when the substrate has easily abstractable hydrogens, such as the α-hydrogen of an alcohol or the hydrogens on the carbon adjacent to an ether oxygen. bgsu.edu The rate of this reaction can be significantly influenced by the solvent environment; for instance, hydrogen bonding between benzophenone and a protic solvent like phenol (B47542) can accelerate the hydrogen atom abstraction rate by a factor of approximately 40. bris.ac.uknih.gov

The radical intermediates generated via hydrogen abstraction can subsequently undergo various intermolecular and intramolecular reactions.

Intermolecular Reactions: These occur between two separate molecules. A classic example is the photoreduction of benzophenone in the presence of a hydrogen-donating solvent like 2-propanol. The excited benzophenone abstracts a hydrogen from the alcohol to form a ketyl radical. Two ketyl radicals can then dimerize to form benzopinacol. bgsu.eduacs.org The alcohol-derived radical can also reduce a ground-state benzophenone molecule, leading to a quantum yield that can approach 2. bgsu.edu

Intramolecular Reactions: These reactions occur within a single molecule. For a substituted benzophenone to undergo an intramolecular reaction, it must possess a hydrogen-donating moiety at a sterically accessible position. For instance, photolysis of 3-(hydroxymethyl)benzophenone in acidic aqueous solution leads to an efficient intramolecular photoredox reaction, yielding 3-formylbenzhydrol. nih.gov This type of reaction has been observed for several benzophenone derivatives with appropriate substituents at the meta-position. cdnsciencepub.comcdnsciencepub.com In the case of this compound, there are no readily abstractable hydrogens on its substituents that are positioned favorably for an efficient intramolecular hydrogen abstraction by the carbonyl group. Therefore, it is more likely to participate in intermolecular reactions with solvent or other substrate molecules.

While this compound does not itself contain a carboxylic acid group to undergo decarboxylation, benzophenones are effective photosensitizers for the decarboxylation of other molecules, such as carboxylic acids. rsc.org The mechanism involves the excited triplet state of the benzophenone interacting with the carboxylic acid. This interaction, which may proceed through an exciplex intermediate, facilitates the cleavage of the C-C bond and the loss of carbon dioxide (CO₂), generating a radical. rsc.orgrsc.org

Sensitized Decarboxylation Mechanism: ³BP* + RCOOH → [Exciplex] → BP + [RCOOH]•⁺ → BP + R• + CO₂ + H⁺

Electron spin resonance (ESR) and chemically induced dynamic nuclear polarization (CIDNP) studies have provided direct evidence for the formation of radical intermediates in these sensitized decarboxylation reactions. rsc.org

The photochemical reactivity of the benzophenone moiety has been harnessed for its use as a photoremovable protecting group (PPG) in organic synthesis. A substrate can be rendered biologically or chemically inactive by covalent attachment to a benzophenone derivative. Upon irradiation with UV light, the benzophenone chromophore becomes excited and initiates a reaction that cleaves the bond to the substrate, releasing the active molecule. doi.orgresearchgate.netnih.gov

The deprotection mechanism can vary. One proposed pathway for a benzophenone-protected guanosine (B1672433) involves the triplet excited state of the benzophenone undergoing hydrogen atom transfer from the solvent. This is followed by cleavage of the C-N bond to release the guanosine. doi.org An alternative competing pathway involves triplet-triplet energy transfer from the benzophenone to the protected molecule, which can also lead to bond cleavage. doi.org

Conversely, the ability of benzophenones to absorb UV radiation and dissipate the energy harmlessly (primarily as heat) makes them effective photoprotecting agents in applications like sunscreens and as UV stabilizers for polymers. nih.gov

Oxidative Chemistry of Substituted Benzophenones

Beyond photochemistry, substituted benzophenones can undergo chemical oxidation. The reactivity and degradation pathways depend on the specific oxidant and reaction conditions. A study on the oxidation of Benzophenone-3 (2-hydroxy-4-methoxybenzophenone), a compound structurally related to the title molecule, by potassium permanganate (B83412) (KMnO₄) provides insight into these processes. nih.gov

The degradation of Benzophenone-3 was found to proceed through several pathways:

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

Direct Oxidation: Oxidation of existing functional groups.

Carbon-Carbon Bond Cleavage: Scission of the bond connecting the two phenyl rings at the carbonyl group. nih.gov

Reactions at the Acetoxy Group

The acetoxy group, being an ester, is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phenol (3-hydroxy-2',6'-dimethoxybenzophenone) and acetic acid or its salt. rsc.orgresearchgate.netacs.org This reaction is a standard transformation for aryl acetates. rsc.org

Hydrolysis Conditions:

Acid-catalyzed: Dilute mineral acids (e.g., HCl, H₂SO₄) in an aqueous or alcoholic solvent.

Base-mediated (saponification): Aqueous or alcoholic solutions of alkali metal hydroxides (e.g., NaOH, KOH).

Transesterification can also occur in the presence of an alcohol and an acid or base catalyst, leading to the formation of a different ester and acetic acid. The equilibrium of this reaction can be controlled by the concentration of the alcohol used.

Cleavage of the acetoxy group can also be achieved under reductive conditions, although this is less common than hydrolysis. Certain reducing agents can cleave the C-O bond of the ester. Photochemical cleavage of C-O bonds in substituted benzophenones has also been reported, typically proceeding through excited triplet states. researchgate.net

Reactions Involving Methoxy Substituents

The methoxy groups on the benzophenone are generally stable, but they can undergo cleavage (demethylation) under harsh conditions to form the corresponding phenols. google.comgoogle.comresearchgate.netresearchgate.net This reaction is typically achieved using strong Lewis acids or proton acids.

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions |

|---|---|

| Boron tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), low temperature |

| Aluminum chloride (AlCl₃) | Anhydrous solvent, often at elevated temperatures |

| Hydrogen bromide (HBr) | Concentrated aqueous solution, high temperatures |

The presence of two methoxy groups at the 2' and 6' positions may lead to selective demethylation depending on the reaction conditions and the steric environment around each group. The 2',6'-dimethoxy substitution pattern could also influence the reactivity of the adjacent aromatic ring in electrophilic substitution reactions due to their strong electron-donating nature.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl ether linkages in this compound is a key reaction, often leading to the formation of corresponding phenolic compounds. This transformation, known as demethylation or ether cleavage, can be achieved using a variety of reagents, typically under acidic or nucleophilic conditions.

Common reagents for the demethylation of aromatic ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄). The general mechanism for acid-catalyzed ether cleavage involves the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol (methanol in this case). Subsequently, a nucleophile, such as a halide ion, attacks the methyl group in an Sₙ2 reaction, leading to the formation of a phenol and a methyl halide.

The acetoxy group at the 3-position may also be susceptible to hydrolysis under the acidic or basic conditions often employed for demethylation, potentially leading to the formation of a hydroxyl group at this position as a side reaction or a subsequent step.

| Reagent Class | Specific Reagent(s) | General Reaction Conditions |

| Strong Protic Acids | HBr, HI | Elevated temperatures |

| Lewis Acids | BBr₃, AlCl₃, TiCl₄ | Varies from low to room temperature |

| Nucleophilic Reagents | Thiolates (e.g., EtSNa) | Basic conditions, elevated temperatures |

Influence of Methoxy Groups on Aromatic Reactivity

The two methoxy groups at the 2' and 6' positions on one of the phenyl rings of the benzophenone core exert a profound influence on the molecule's aromatic reactivity, primarily through electronic and steric effects.

Electronic Effects: Methoxy groups are potent activating groups in electrophilic aromatic substitution reactions. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through a resonance effect (+R effect). This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. The activating effect is most pronounced at the ortho and para positions relative to the methoxy group. In the case of the 2',6'-dimethoxy-substituted ring, the para position (4') and the remaining ortho position (if available) would be significantly activated.

Steric Effects: The placement of methoxy groups at the 2' and 6' positions, flanking the carbonyl linkage, introduces considerable steric hindrance. This steric bulk can impede the approach of reagents to the adjacent positions and to the carbonyl group itself. In electrophilic aromatic substitution reactions on the dimethoxy-substituted ring, the steric hindrance from the two ortho methoxy groups could disfavor substitution at the positions closest to them.

| Effect | Description | Impact on Reactivity |

| Resonance Effect (+R) | Donation of lone pair electrons from the oxygen of the methoxy group into the aromatic ring. | Activates the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions. |

| Inductive Effect (-I) | Withdrawal of electron density from the aromatic ring due to the electronegativity of the oxygen atom. | Slightly deactivates the aromatic ring. |

| Steric Hindrance | The physical bulk of the methoxy groups at the 2' and 6' positions. | Can hinder the approach of reagents to nearby reactive sites, potentially influencing regioselectivity and reaction rates. |

Computational and Theoretical Investigations of 3 Acetoxy 2 ,6 Dimethoxybenzophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Acetoxy-2',6'-dimethoxybenzophenone, these methods could provide valuable insights into its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. A DFT study of this compound would typically involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) to solve the Schrödinger equation in an approximate manner. Such calculations could yield the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides information on electronic properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map, which can indicate regions of electrophilic and nucleophilic reactivity.

While no specific DFT data for this compound was found, studies on similar molecules like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have utilized DFT with the B3LYP hybrid functional and a 6-31G+(d,p) basis set to analyze their molecular structure. researchgate.net

Prediction of Spectroscopic Properties

Computational methods can also be used to simulate various types of spectra, which can be invaluable for interpreting experimental data or predicting the spectral features of a yet-to-be-synthesized molecule.

Computational NMR and IR Spectral Simulations

By calculating the magnetic shielding tensors of the atomic nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) of this compound. Similarly, by calculating the vibrational frequencies of the molecule, its Infrared (IR) spectrum can be simulated. These theoretical spectra can then be compared with experimental spectra to confirm the molecular structure or to assign specific spectral peaks to particular atoms or vibrational modes.

Time-Dependent DFT (TD-DFT) for Electronic Excitations

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations could be performed. TD-DFT is a method for calculating the energies of electronic excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These calculations would provide the predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, offering insights into the electronic transitions occurring within the molecule.

Mechanistic Pathways from a Theoretical Perspective

Theoretical calculations can be instrumental in elucidating the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and activation energies. For instance, if this compound were involved in a chemical transformation, DFT calculations could be used to model the step-by-step process of bond breaking and formation. While no mechanistic studies specifically involving this compound were identified, theoretical studies have been conducted on the reaction mechanisms of related compounds, such as the formation of 3,4-dimethoxybenzaldehyde from 1-(3′,4′-dimethoxyphenyl)propene, which involved DFT calculations to characterize the reaction pathway. mdpi.com

Transition State Analysis for Key Reactions

In the study of chemical reactions involving benzophenone (B1666685) and its derivatives, transition state analysis is a important computational tool to elucidate reaction mechanisms and predict reaction rates. Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, in photochemical reactions, such as the dimerization of cinnamic acid derivatives sensitized by benzophenone, DFT calculations can be used to model the energy transfer from the excited triplet state of benzophenone to the reactant molecules, leading to the formation of a diradical intermediate through a specific transition state.

Computational studies have explored the potential energy surfaces for reactions such as nucleophilic addition to guanine radicals, a process that can be initiated by photosensitizers like benzophenone. nih.govacs.org These studies calculate the energy barriers (activation energies) for addition at different sites of the molecule, thereby identifying the most favorable reaction pathway. nih.govacs.org For example, the barrier for the addition of methylamine to the C8 position of a guanine radical is significantly lower than for addition at the C5 or C4 positions. nih.govacs.org

| Reaction | Computational Method | Calculated Barrier Height (kcal/mol) |

| Methylamine addition to C8 of guanine radical | B3LYP/aug-cc-pVTZ//B3LYP/6-31+G(d,p) | ~10 kcal/mol lower than C5/C4 addition nih.govacs.org |

| Water addition to C8 of guanine radical | B3LYP/aug-cc-pVTZ//B3LYP/6-31+G(d,p) | 13-20 kcal/mol higher than methylamine addition nih.govacs.org |

This table is illustrative and based on findings for reactions involving guanine radicals initiated by photosensitizers like benzophenone.

Reaction Coordinate Mapping

Reaction coordinate mapping is a theoretical technique used to study complex quantum dissipative dynamics, particularly in condensed phases where a molecule interacts with a structured environment (like a solvent). arxiv.orgaps.org This approach simplifies the problem by identifying a "reaction coordinate," which is a collective environmental coordinate that is most strongly coupled to the process of interest. arxiv.orgaps.org The system is then redefined to include this reaction coordinate, creating an "augmented system" or "supersystem" that is then coupled to a simpler residual reservoir. arxiv.orgaps.org

This method is particularly useful for understanding how the environment influences a chemical process, such as a photochemical reaction in solution. By mapping the reaction coordinate, researchers can gain insights into the energy landscape along the reaction pathway and how it is modulated by the surrounding medium. hw.ac.uk While specific reaction coordinate mapping studies for this compound are not available, this technique is generally applicable to understanding the dynamics of benzophenone derivatives in solution.

Understanding Radical Intermediates and Excited States

The photochemistry of benzophenones is dominated by the behavior of their excited states and the subsequent formation of radical intermediates. youtube.com Upon absorption of UV light, benzophenone is promoted to an excited singlet state (S1), which then efficiently undergoes intersystem crossing to a triplet state (T1). edinst.com This triplet state has a biradical character and is a powerful hydrogen abstractor. researchgate.net

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing these excited states and the resulting radical intermediates. scialert.netresearchgate.netrsc.org For example, TD-DFT calculations can predict the energies of the singlet and triplet states, the nature of the electronic transitions (e.g., n→π* or π→π*), and the geometry of the molecule in the excited state. scialert.netscialert.net

In the presence of a hydrogen donor, the triplet benzophenone can abstract a hydrogen atom to form a benzophenone ketyl radical. researchgate.net The formation and stability of this and other radical intermediates have been studied computationally. nih.govacs.org For instance, in a study of guanine oxidation photosensitized by benzophenone, DFT calculations were used to determine the enthalpies, pKa's, and reduction potentials of the various radical intermediates to map out the lowest energy reaction pathways. nih.govacs.org

| Species | Computational Method | Key Findings |

| Benzophenone Excited States | TD-DFT | Efficient intersystem crossing from S1 (nπ*) to T1 state. edinst.comacs.org |

| Benzophenone-Carbazole Dyads | TD-DFT | Excited-state evolution channels can be modified by tuning substituent positions. researchgate.netrsc.org |

| Guanine Radical Intermediates | B3LYP | Barrier for nucleophilic addition is lowest at the C8 position. nih.govacs.org |

This table presents illustrative findings from computational studies on benzophenone and its derivatives.

Molecular Dynamics Simulations (if relevant for interactions or dynamics)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment, such as a solvent. aip.orgresearchgate.net For benzophenone and its derivatives, MD simulations can provide insights into solvation structure, the dynamics of solute-solvent interactions, and how these factors influence photochemical processes. aip.orgacs.org

For example, classical MD simulations have been used to generate supramolecular clusters of benzophenone and solvent molecules. aip.org These clusters are then used in quantum mechanical calculations to understand the solvatochromic shifts observed in vibrational and electronic spectra. aip.org MD simulations can also reveal the distribution of hydrogen-bonded and non-hydrogen-bonded populations of the benzophenone carbonyl group in a protic solvent, which can significantly affect the rate of photochemical reactions like hydrogen abstraction. acs.org

While no specific molecular dynamics simulations for this compound are documented in the available literature, this methodology is highly relevant for understanding its behavior in solution and its interactions with other molecules. The insights gained from MD simulations on the parent benzophenone molecule are foundational for predicting the dynamic properties of its derivatives. aip.orgacs.org

Synthesis and Exploration of Derivatives and Analogs of 3 Acetoxy 2 ,6 Dimethoxybenzophenone

Systematic Variation of Substituents for Structure-Reactivity Relationship Studies

The benzophenone (B1666685) scaffold serves as a versatile platform for chemical modification, allowing for systematic studies of structure-reactivity relationships. By altering substituents on the aromatic rings and modifying functional groups, researchers can fine-tune the electronic and steric properties of the molecule, influencing its chemical behavior and potential applications.

Modifications of the Acetoxy Moiety (e.g., other acyloxy groups)

The acetoxy group in 3-acetoxy-2',6'-dimethoxybenzophenone can be readily replaced with other acyloxy moieties to investigate the impact of the ester group on the molecule's properties. The synthesis of such analogs typically involves the esterification of the corresponding hydroxybenzophenone precursor.

One common method is the reaction of a hydroxybenzophenone with various acyl chlorides or benzoic acids. For instance, benzoyloxy benzophenone derivatives have been prepared through a multi-step process that includes a Fries rearrangement of substituted phenyl benzoates to yield hydroxybenzophenones, which are then subjected to benzoylation. nih.govresearchgate.net This approach allows for the introduction of a wide array of substituted benzoyl groups. Another straightforward method involves the direct esterification of a hydroxy-benzophenone with an appropriate acyl chloride or sulfonyl chloride. researchgate.net These modifications can alter the molecule's lipophilicity, electronic properties, and steric hindrance around the carbonyl group.

| Derivative Type | General Synthetic Method | Precursor | Reagents | Reference |

|---|---|---|---|---|

| Benzoyloxy Benzophenones | Fries Rearrangement followed by Benzoylation | Substituted Phenyl Benzoates | 1. Lewis Acid (e.g., AlCl₃) 2. Benzoyl Chloride | nih.govresearchgate.net |

| General Acyloxy Benzophenones | Esterification | Hydroxybenzophenone | Acyl Chlorides | researchgate.net |

| O-Alkyl and O-Prenyl Derivatives | O-alkylation | Hydroxybenzophenone | Alkyl/Prenyl Halides | nih.gov |

Alterations of Methoxy (B1213986) Substitution Patterns

The number and position of methoxy groups on the benzophenone rings significantly influence the molecule's electron density and conformation, thereby affecting its reactivity. The synthesis of various methoxy-substituted benzophenones is often achieved through Friedel-Crafts acylation, where a methoxy-substituted benzene (B151609) or benzoyl chloride is used as a starting material. nih.gov For example, 1,3,5-trimethoxybenzene (B48636) can be acylated to produce benzophenones with a specific substitution pattern. nih.gov

A notable synthesis is that of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, which proceeds through a 2,2',4,4'-tetramethoxybenzophenone (B1605662) intermediate formed by the reaction of m-dimethoxybenzene with oxalyl chloride. google.com The subsequent selective demethylation using a Lewis acid like aluminum chloride yields the dihydroxy product. google.com Ortho-lithiation has also been employed as a key step for the synthesis of specific dimethoxyphenyl ketones, providing an alternative and efficient route to complex benzophenone precursors. researchgate.net These synthetic strategies allow for the preparation of a library of isomers to study how the methoxy group's position impacts properties such as intramolecular hydrogen bonding and cyclization potential.

| Compound | Synthetic Method | Key Precursors | Reference |

|---|---|---|---|

| 2,2',4,4'-Tetramethoxybenzophenone | Friedel-Crafts type reaction | m-Dimethoxybenzene, Oxalyl Chloride | google.com |

| 2,4-Dimethoxybenzophenone derivatives | (Not specified) | 2,4-Dimethoxybenzophenone | nih.gov |

| 2,6-Dimethoxy-4-methylphenyl 2'-methoxy-6'-methylphenyl ketone | Ortho-lithiation | (Protected aryl anion, Benzaldehyde) | researchgate.net |

| Benzophenones from 1,3,5-trimethoxybenzene | Friedel-Crafts Acylation | 1,3,5-Trimethoxybenzene, Bromine water | nih.gov |

Introduction of Halogen and Alkyl Substituents on Aromatic Rings

The introduction of halogen atoms or alkyl groups onto the aromatic rings of benzophenones is a common strategy to modify their electronic properties and steric profile. The Friedel-Crafts acylation is a widely used method for this purpose. For example, reacting toluene (B28343) with various benzoyl chlorides in the presence of a Lewis acid like aluminum chloride yields p-tolyl methanone (B1245722) derivatives, introducing a methyl group at the para position. mdpi.comnih.gov

For the synthesis of halogenated derivatives, particularly fluorinated benzophenones, iterative nucleophilic aromatic substitution (SNAr) on highly fluorinated precursors is an effective strategy. nih.gov This method allows for the controlled and sequential replacement of fluorine atoms with various nucleophiles. The synthesis of chloro- and methyl-substituted benzophenones has also been reported, with some derivatives showing significant biological activity, highlighting the importance of these substituents in structure-activity relationship studies. nih.govresearchgate.net

| Substituent Type | Synthetic Method | Example Starting Materials | Resulting Structure | Reference |

|---|---|---|---|---|

| Alkyl (Methyl) | Friedel-Crafts Acylation | Toluene, Benzoyl chloride | (p-tolyl)methanone derivatives | mdpi.comnih.gov |

| Halogen (Fluoro) | Nucleophilic Aromatic Substitution (SNAr) | bis(2,4,5-trifluorophenyl)methanone | Substituted fluorinated benzophenones | nih.gov |

| Halogen (Chloro) | Fries Rearrangement & Benzoylation | Chloro-substituted phenyl benzoates | Benzophenones with chloro groups | nih.govresearchgate.net |

| Halogen (Bromo) | Cross-coupling and Jones Oxidation | Aldehydes, 1,4-Dibromobenzene | Bromobenzophenone | nih.gov |

Synthesis of Dimeric or Polymeric Benzophenone Derivatives

Incorporating the benzophenone moiety into larger dimeric or polymeric structures has been explored to develop materials with specific properties, such as photo-initiators for polymerization. researchgate.net The general strategy involves creating a benzophenone monomer that contains a polymerizable group. This functionalized monomer can then be polymerized, often with other co-monomers, to yield a polymer with pendant benzophenone units.

For example, a polymerizable benzophenone derivative can be synthesized by introducing an unsaturated double bond into the molecule. google.com This is achieved through the ring-opening reaction of an epoxy group-containing benzophenone, such as 4-(2,3-epoxypropoxy)benzophenone, with an unsaturated carboxylic acid. google.com The resulting monomer possesses both a photoactive benzophenone group and a polymerizable vinyl group.

Another approach involves synthesizing photo-reactive poly(phosphoester)s (PPEs) that contain benzophenone groups. rsc.org A benzophenone-functionalized cyclic phosphate (B84403) monomer is first synthesized and then copolymerized with other cyclic phosphates like ethylene (B1197577) ethyl phosphate. rsc.org These polymers are typically water-soluble and can be cross-linked upon UV irradiation, forming surface-attached hydrogels. rsc.org The benzophenone units act as photo-cross-linkers via a C,H-insertion cross-linking (CHiC) reaction. rsc.org

| Polymer Type | Synthetic Strategy | Monomer Example | Polymerization Method | Reference |

|---|---|---|---|---|

| Polymeric Photoinitiator | Introduction of unsaturated double bond | Benzophenone with epoxy group reacted with unsaturated carboxylic acid | Free radical polymerization | google.com |

| Poly(phosphoester)s (PPEs) with Benzophenone | Copolymerization of functionalized cyclic monomer | Benzophenone-functionalized cyclic phosphate | Ring-opening polymerization | rsc.org |

| Polymeric Photoinitiator | Reaction of hydroxybenzophenone with α-bromomethacrylate | Benzophenone-methacrylate | Thermal polymerization | researchgate.net |

Cyclization Products and Rearrangements from Benzophenone Precursors (e.g., Xanthenone Formation)

Benzophenone derivatives, particularly those with hydroxyl groups positioned ortho to the carbonyl bridge, are valuable precursors for the synthesis of other heterocyclic systems, most notably xanthenones (dibenzo-γ-pyrones). The intramolecular cyclization of a 2-hydroxybenzophenone (B104022) is a classical method for forming the xanthenone scaffold. researchgate.net

This transformation requires a benzophenone intermediate that possesses at least one hydroxyl group in an ortho position (e.g., the 2 or 2' position). researchgate.net The cyclization is often acid-catalyzed and proceeds via dehydration to form the central pyrone ring. In some cases, the unexpected formation of a xanthenone has been observed during reactions intended to synthesize benzophenones. For instance, the acylation of a 1,3-cyclohexanedione (B196179) for the synthesis of a benzophenone precursor led to the simultaneous formation of a substituted xanthenone through a proposed loss of methanol (B129727) during the aromatization process. researchgate.net

Another critical reaction involving benzophenone precursors is the Fries rearrangement. beilstein-archives.org This reaction converts a phenyl ester (such as a phenyl acetate (B1210297) or benzoate) into a mixture of ortho- and para-hydroxybenzophenones using a Lewis acid catalyst. beilstein-archives.orgcore.ac.uk This rearrangement is a key step in many synthetic routes, as it provides the ortho-hydroxybenzophenone functionality necessary for subsequent derivatization or cyclization into xanthenones. nih.govresearchgate.net

| Reaction Type | Precursor | Key Structural Feature | Product | Reference |

|---|---|---|---|---|

| Cyclization | 2-Hydroxybenzophenone | Hydroxyl group at position 2 or 2' | Xanthenone | researchgate.net |

| Unexpected Cyclization | Acylated 1,3-cyclohexanedione | (During aromatization step) | Substituted Xanthone | researchgate.net |

| Rearrangement | Phenyl Ester (e.g., Phenyl Benzoate) | Ester linkage to a phenyl ring | o- and p-Hydroxybenzophenone | nih.govresearchgate.netbeilstein-archives.orgcore.ac.uk |

Advanced Academic Applications and Research Utility of 3 Acetoxy 2 ,6 Dimethoxybenzophenone

Role as a Photoinitiator or Photosensitizer in Model Systems

Benzophenone (B1666685) and its derivatives are well-established as Type II photoinitiators. researchgate.net Unlike Type I initiators that undergo unimolecular bond cleavage, Type II initiators, upon excitation, interact with a co-initiator or synergist to generate the radicals necessary for polymerization.

The primary mechanism for radical generation by benzophenones involves a bimolecular reaction following photoexcitation. The process can be broken down into several key steps:

Photoexcitation: The benzophenone molecule absorbs UV light, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π* orbital (n→π* transition). This creates an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state is extremely short-lived and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). The quantum yield for this process in benzophenone is nearly 1, making it a highly efficient triplet sensitizer (B1316253). nih.govnih.gov

Hydrogen Abstraction: The triplet-state benzophenone, which has a diradical character, abstracts a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine, thiol, or alcohol.

Radical Formation: This abstraction event produces two radicals: a ketyl radical derived from the benzophenone and a radical on the co-initiator. The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers like acrylates.

This multi-step process is fundamental to UV-curing applications in inks, coatings, and adhesives.

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation (S₀ → S₁) | Absorption of a photon excites the benzophenone to its singlet state. |

| 2 | Intersystem Crossing (S₁ → T₁) | Efficient conversion to the more stable triplet state. nih.gov |

| 3 | Hydrogen Abstraction | The triplet-state benzophenone abstracts a hydrogen atom from a co-initiator. |

| 4 | Radical Generation | Formation of a benzophenone ketyl radical and a co-initiator radical, the latter of which initiates polymerization. |

While benzophenone itself primarily absorbs in the UV region (up to 360 nm), its derivatives can be tailored for visible-light applications. nih.gov Structural modifications, such as the introduction of auxochromes like methoxy (B1213986) groups found in 3-Acetoxy-2',6'-dimethoxybenzophenone, can shift the absorption spectrum towards the visible range. This allows for photopolymerization using safer, lower-energy light sources like LEDs.

In systems where the benzophenone derivative's absorption in the visible spectrum is still weak, it can act as a photosensitizer in conjunction with a dye that does absorb visible light. In such a setup, the dye absorbs the light and then transfers energy to the benzophenone, which proceeds with the hydrogen abstraction mechanism to generate radicals. This expands the versatility of benzophenone-based systems to a broader range of the electromagnetic spectrum.

Investigation in Material Science Research for Degradation Studies

Benzophenone derivatives are also investigated for their potential to stabilize organic materials against degradation. Certain derivatives, particularly 2-hydroxybenzophenones, are widely used as UV absorbers to protect polymers from photodegradation. longchangchemical.comresearchgate.net The mechanism relies on their ability to absorb damaging UV radiation and dissipate the energy harmlessly as heat.

This photostabilization mechanism involves an intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. Upon UV absorption, the molecule undergoes a rapid, reversible tautomerization, converting the electronic energy into vibrational energy (heat) before any photochemical damage can occur. longchangchemical.com While this compound lacks the critical 2-hydroxy group for this specific mechanism, its benzophenone core still possesses inherent UV-absorbing properties. Research in this area focuses on how different substitution patterns influence the photostability and energy dissipation pathways, which is crucial for designing next-generation light stabilizers for plastics, coatings, and other organic materials. google.com

Precursor for Advanced Organic Synthesis

The functional groups present in this compound make it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and pharmacologically active scaffolds. wum.edu.plnih.gov

The acetoxy group can be easily hydrolyzed to a phenolic hydroxyl group. This resulting 3-hydroxy-2',6'-dimethoxybenzophenone is a key intermediate. The phenol (B47542) can undergo O-alkylation or be used in coupling reactions to build larger molecular architectures. The ketone functionality can be reduced to a secondary alcohol or serve as a reaction site for Grignard or Wittig reagents. Furthermore, the electron-rich aromatic rings, activated by the methoxy groups, are susceptible to electrophilic aromatic substitution, allowing for the introduction of further functionalities. These transformations open pathways to novel benzofuran (B130515) derivatives, complex polycyclic systems, and other targeted molecules of interest in medicinal and materials chemistry. nih.govchim.ittsijournals.comresearchgate.net

| Functional Group | Reaction Type | Resulting Structure/Intermediate | Potential Application |

|---|---|---|---|

| Acetoxy Group | Hydrolysis | Phenolic Hydroxyl Group | Precursor for ethers, esters, coupling reactions. |

| Carbonyl Group | Reduction | Secondary Alcohol | Chiral synthesis, further functionalization. |

| Carbonyl Group | Grignard/Wittig Reaction | Tertiary Alcohol / Alkene | Carbon-carbon bond formation. |

| Aromatic Rings | Electrophilic Substitution | Substituted Benzophenone Core | Synthesis of poly-functionalized aromatic compounds. |

Probes for Mechanistic Studies in Organic Reactions

Due to its high efficiency in forming a triplet state upon irradiation, benzophenone is a classic triplet photosensitizer used to investigate reaction mechanisms. nih.govacs.orgchempedia.info When a reaction is suspected to proceed through a triplet excited state, benzophenone can be added to the system as a probe.

The process works via triplet-triplet energy transfer. The irradiated benzophenone forms its triplet state (³BP*), which has an energy of approximately 290 kJ/mol. nih.gov If a substrate molecule in the reaction mixture has a lower triplet energy, the benzophenone can transfer its energy to the substrate, promoting it to its triplet state and allowing the reaction to proceed. If the reaction occurs in the presence of the benzophenone sensitizer but not without it (under the same irradiation conditions), it provides strong evidence for a triplet-state mechanism. This technique is invaluable for studying photochemical processes like [2+2] cycloadditions, E/Z isomerizations, and other pericyclic reactions, offering deep insight into the electronic pathways of organic transformations. rsc.orgacs.org

Analytical Methodologies for the Study of 3 Acetoxy 2 ,6 Dimethoxybenzophenone in Research Contexts

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating and analyzing chemical compounds. For a molecule like 3-Acetoxy-2',6'-dimethoxybenzophenone, both HPLC and GC could theoretically be applied, depending on the specific research question.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

HPLC is a primary method for assessing the purity of non-volatile compounds and for monitoring the progress of chemical reactions. A hypothetical HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would most likely be performed using a UV detector, set to a wavelength where the benzophenone (B1666685) chromophore exhibits maximum absorbance.

Hypothetical HPLC Parameters:

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

While benzophenones can be analyzed by GC, the volatility of this compound would determine the suitability of this technique. If the compound has sufficient thermal stability and volatility, GC could be used. Often, derivatization is employed for related compounds to increase their volatility and improve chromatographic performance. A GC analysis would typically be coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry could be a straightforward method for quantifying this compound in solution, provided it is the only absorbing species at the chosen wavelength. The method would rely on Beer-Lambert's law, requiring the determination of the molar absorptivity coefficient at the wavelength of maximum absorbance (λmax). A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Advanced Detection Strategies in Complex Research Matrices

For the analysis of this compound in complex samples such as biological fluids or environmental extracts, more advanced detection strategies would be necessary to achieve the required selectivity and sensitivity. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be the methods of choice. These hyphenated techniques provide both chromatographic separation and mass spectrometric detection, allowing for the unambiguous identification and quantification of the target compound even in the presence of interfering substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.